

A Technical Guide to Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: methyl 5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1302523

[Get Quote](#)

This technical guide provides a comprehensive overview of **methyl 5-methyl-1H-pyrazole-3-carboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, synthesis protocols, physicochemical properties, and potential biological significance based on related structures.

Chemical Identity and Properties

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methyl group at the 5-position and a methyl carboxylate group at the 3-position of the pyrazole ring. While a specific CAS number for the free base is not widely indexed, the hydrochloride salt is identified by CAS Number 2243503-52-6[1]. The properties of the parent carboxylic acid and related esters provide insight into the expected characteristics of this compound.

Table 1: Physicochemical Properties of **Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate** and Related Compounds

Property	Value	Compound	Source
CAS Number	2243503-52-6	Methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride	[1]
Molecular Formula	C ₆ H ₈ N ₂ O ₂	Methyl 5-methyl-1H-pyrazole-3-carboxylate (Free Base)	N/A
Molecular Weight	156.14 g/mol	Methyl 5-methyl-1H-pyrazole-3-carboxylate (Free Base)	[2]
Appearance	White to Yellow to Orange powder/crystal	5-Methyl-1H-pyrazole-3-carboxylic acid	[3]
Melting Point	195-200 °C	Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate	[2]
Solubility	Soluble in dimethyl sulfoxide	5-Methyl-1H-pyrazole-3-carboxylic acid	[3]
pKa (Predicted)	15.36 ± 0.10	5-Methyl-1H-pyrazole-3-carboxylic acid	[3]

Synthesis and Experimental Protocols

The synthesis of **methyl 5-methyl-1H-pyrazole-3-carboxylate** typically involves the esterification of its corresponding carboxylic acid, 5-methyl-1H-pyrazole-3-carboxylic acid. Below are detailed experimental protocols for the synthesis of the precursor acid and a representative esterification procedure.

Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic acid[4]

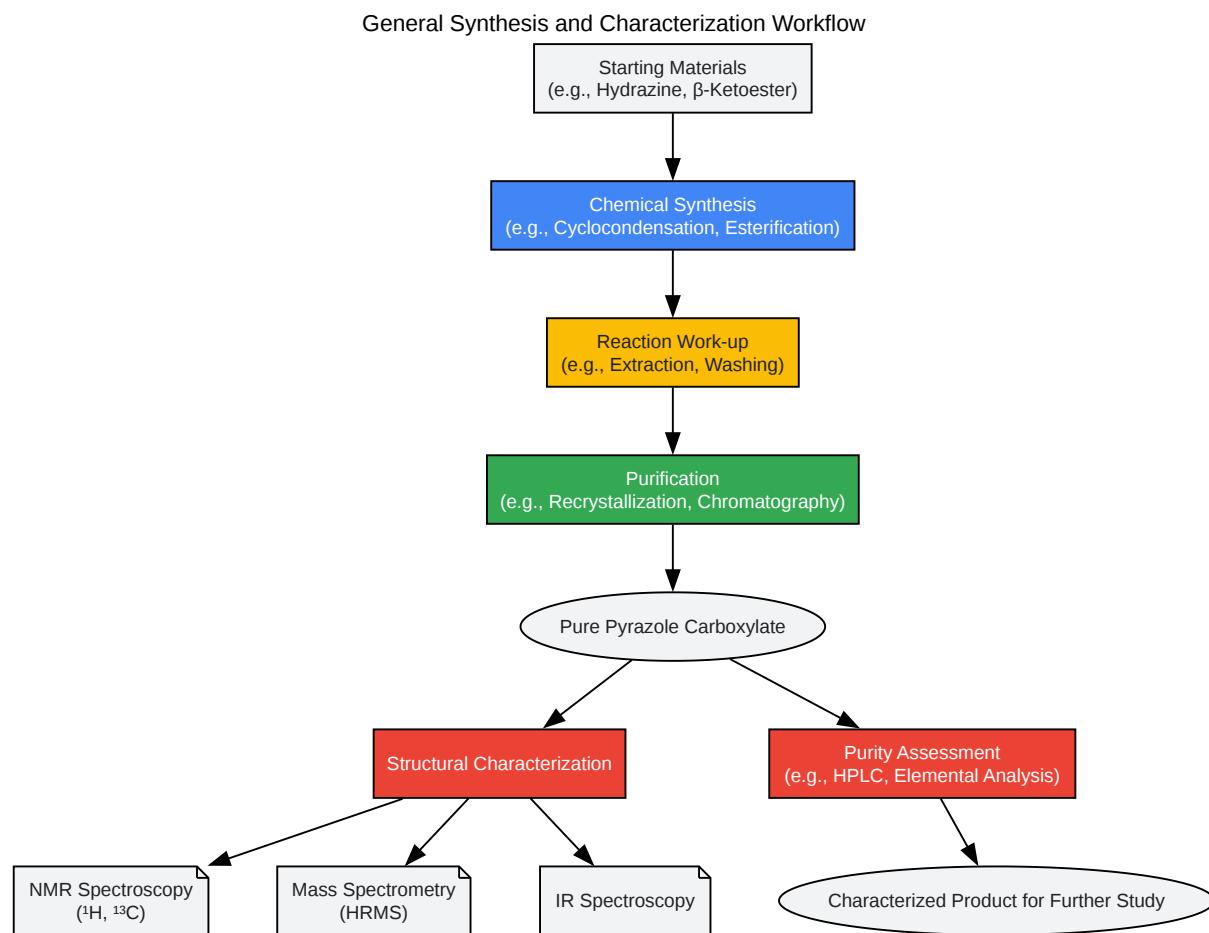
This procedure outlines the synthesis of the carboxylic acid precursor from 3,5-dimethylpyrazole.

Experimental Protocol:

- Dissolve 3,5-dimethyl-1H-pyrazole (78.5 g, 0.818 mol) in 700 mL of water and heat the solution to 70 °C.
- Slowly add potassium permanganate (517 g, 3.271 mol) to the solution, maintaining the temperature below 90 °C.
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the manganese dioxide (MnO_2) precipitate and wash the precipitate with distilled water.
- Acidify the filtrate to a pH of 2 with dilute aqueous hydrochloric acid and allow it to stand overnight.
- Collect the resulting precipitate by filtration and wash it with distilled water to yield 3,5-pyrazoledicarboxylic acid.
- Neutralize the remaining aqueous filtrate to a pH of 5-6.
- Collect the precipitate by filtration and wash with distilled water to obtain 5-methyl-1H-pyrazole-3-carboxylic acid as a white solid.

General Esterification to Methyl 5-Methyl-1H-pyrazole-3-carboxylate

A standard esterification procedure, such as the Fischer-Speier esterification, can be employed.


Experimental Protocol:

- Suspend 5-methyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

- Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **methyl 5-methyl-1H-pyrazole-3-carboxylate**.
- Purify the crude product by recrystallization or column chromatography.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel pyrazole carboxylate.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the general workflow for the synthesis and characterization of pyrazole carboxylates.

Potential Biological Activity and Applications in Drug Discovery

While specific biological activities for **methyl 5-methyl-1H-pyrazole-3-carboxylate** are not extensively documented, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, suggesting potential avenues of investigation for this compound.

Known Biological Activities of Related Pyrazole Compounds:

- Anti-inflammatory: Numerous pyrazole derivatives have been synthesized and shown to possess significant anti-inflammatory properties[4].
- Antimicrobial and Antifungal: Substituted pyrazoles have been evaluated for their efficacy against various bacterial and fungal strains[5].
- Antioxidant: Certain pyrazole derivatives have exhibited good antioxidant activity in various assays[5].
- Protein Kinase Inhibition: Some fused pyrazole ring systems have demonstrated inhibitory activity against protein kinases, a key target in cancer therapy[6].

Given the prevalence of these activities within the pyrazole class, **methyl 5-methyl-1H-pyrazole-3-carboxylate** represents a valuable scaffold for further derivatization and biological screening.

Biological Activity Screening Workflow

The following diagram outlines a potential workflow for screening a novel pyrazole compound, such as **methyl 5-methyl-1H-pyrazole-3-carboxylate**, for biological activity.

[Click to download full resolution via product page](#)

Caption: A diagram showing a typical workflow for the biological screening of a novel pyrazole compound.

Conclusion

Methyl 5-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in publicly available literature, this guide provides a solid foundation based on the synthesis and properties of closely related analogs. The established biological significance of the pyrazole core suggests that this compound and its derivatives are promising candidates for further investigation in various therapeutic areas. Researchers are encouraged to use the provided protocols as a starting point for their own studies into the synthesis and biological evaluation of this and other novel pyrazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:2243503-52-6 | methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride | Chemsr^c [chemsrc.com]
- 2. Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate 97 51985-95-6 [sigmaaldrich.com]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid CAS#: 402-61-9 [m.chemicalbook.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- To cite this document: BenchChem. [A Technical Guide to Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302523#methyl-5-methyl-1h-pyrazole-3-carboxylate-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com